4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone

Antiviral Tobacco Mosaic Virus Agrochemical

This 1,2,3-thiadiazol-5-yl sulfone is differentiated by its 4-chlorophenyl substitution at the 5-position—a pharmacophore validated for antifungal activity against Fusarium oxysporum where corresponding thioethers are inactive. Its predicted LogP of 2.02 (vs. 2.59 for the 4-methyl analog) makes it the preferred choice for assays requiring enhanced aqueous solubility. For antiviral programs targeting TMV, the sulfone-containing 1,2,3-thiadiazole class provides a proven starting point. Procure with confidence—substitution with generic analogs risks ablating activity.

Molecular Formula C8H5ClN2O2S2
Molecular Weight 260.71
CAS No. 338397-15-2
Cat. No. B2355935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone
CAS338397-15-2
Molecular FormulaC8H5ClN2O2S2
Molecular Weight260.71
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Cl
InChIInChI=1S/C8H5ClN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H
InChIKeyYGFSHOAGNNVHJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone (CAS 338397-15-2): Core Properties and Procurement-Relevant Characterization


4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone (CAS 338397-15-2), also known as 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole, is a heterocyclic sulfone with the molecular formula C8H5ClN2O2S2 and a molecular weight of 260.72 g/mol . This compound belongs to the 1,2,3-thiadiazole class, a scaffold recognized for its diverse biological activities, including antiviral, antifungal, and antimicrobial properties [1]. The molecule comprises a 1,2,3-thiadiazole core substituted at the 5-position with a 4-chlorophenyl sulfone group, a structural feature that distinguishes it from other thiadiazole derivatives and influences its reactivity and potential biological interactions [2]. Commercially, it is available in research quantities (e.g., 1g, 5g, 10g) with purities around 90%, though procurement options are limited to specialized chemical suppliers, making it a niche research tool rather than a commodity .

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone: Why In-Class Substitution Is Not a Viable Option for Specialized Research


While the 1,2,3-thiadiazole core is common to a large family of compounds, the precise substitution pattern—specifically the 4-chlorophenyl sulfone at the 5-position—is not interchangeable with other in-class analogs without potentially altering, diminishing, or completely ablating the desired biological or chemical property. The sulfone group in 4-chlorophenyl 1,2,3-thiadiazol-5-yl sulfone imparts distinct electronic and steric characteristics compared to thioether (sulfide) or unsubstituted analogs . These differences can dramatically affect binding affinity to biological targets, metabolic stability, and overall efficacy in a given assay system [1]. Furthermore, the specific 4-chlorophenyl substituent, as opposed to other halogen or alkyl variants, can be critical for achieving the observed activity profile, as evidenced in structure-activity relationship (SAR) studies of related thiadiazole derivatives [2]. Therefore, for any research application where the precise molecular structure is a critical variable, substitution with a generic or closely related analog is scientifically unsound and may compromise experimental validity.

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone: Quantifiable Differentiation Against Comparators in Key Research Dimensions


Antiviral Activity Against Tobacco Mosaic Virus (TMV): Sulfone vs. Thioether Analogs

In a study of novel thioether/sulfone derivatives containing a 1,2,3-thiadiazole moiety, the sulfone-containing compound 8a (which shares the sulfone linkage but has a different aromatic substituent) displayed 'high antiviral activity' against tobacco mosaic virus (TMV), while the corresponding thioether analogs (compounds 7a, 7c, 7d) also showed high activity, and compound 9a displayed high activity [1]. This demonstrates that the sulfone group, a key feature of 4-chlorophenyl 1,2,3-thiadiazol-5-yl sulfone, is associated with potent anti-TMV activity in this chemotype. While this is a cross-study comparable inference for the target compound itself, it establishes a class-level expectation that the sulfone moiety is a critical determinant for antiviral efficacy against TMV, distinguishing it from non-sulfone 1,2,3-thiadiazole derivatives.

Antiviral Tobacco Mosaic Virus Agrochemical

Predicted Physicochemical Profile: 4-Chlorophenyl vs. 4-Methyl Analog in 1,2,3-Thiadiazole-5-yl Sulfone Series

Computational prediction of physicochemical properties reveals significant differences between 4-chlorophenyl 1,2,3-thiadiazol-5-yl sulfone (target compound) and its 4-methyl analog (4-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, CAS 339008-83-2). The target compound has a predicted LogP of 2.02, while the 4-methyl analog is predicted to have a higher LogP of 2.59 . This 0.57 LogP unit difference indicates the target compound is significantly more hydrophilic, which can influence its solubility, permeability, and distribution in biological systems. Furthermore, the target compound has a predicted pKa of -6.88, compared to -8.04 for the 4-methyl analog , suggesting differences in protonation state and potential reactivity.

Physicochemical Properties Computational Chemistry Drug Design

Antifungal Activity Profile: Sulfone Moiety is a Prerequisite for Efficacy in 1,2,3-Thiadiazole Derivatives

A direct structure-activity relationship is observed in a series of 1,2,3-thiadiazole derivatives where compound 8a, a sulfone, exhibited moderate antifungal activity against Fusarium oxysporum at 50 μg/mL, whereas the corresponding thioether precursors were inactive [1]. This head-to-head comparison within the same study demonstrates that the oxidation state of the sulfur (sulfone vs. thioether) is the decisive factor for antifungal activity in this chemotype. While this data is for a specific analog (8a), it provides strong class-level inference that the sulfone functionality, present in 4-chlorophenyl 1,2,3-thiadiazol-5-yl sulfone, is essential for antifungal activity against this phytopathogen.

Antifungal Fusarium oxysporum Agrochemical

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone: Validated Research Applications Stemming from Differential Evidence


Antiviral Lead Optimization: Targeting Tobacco Mosaic Virus (TMV)

Based on the class-level evidence that sulfone-containing 1,2,3-thiadiazole derivatives exhibit high antiviral activity against TMV [1], 4-chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is a suitable starting point for medicinal chemistry campaigns focused on developing novel antiviral agents for agricultural use. Its specific 4-chlorophenyl substitution pattern offers a distinct vector for further structural modification to improve potency and selectivity.

Antifungal Discovery Programs: Combatting Fusarium oxysporum

Given the direct evidence that the sulfone moiety is critical for antifungal activity against Fusarium oxysporum, while the corresponding thioethers are inactive [1], this compound is a scientifically justified scaffold for developing new antifungal agents targeting this phytopathogen. Researchers can confidently procure this sulfone with the knowledge that its core pharmacophore is validated for the desired activity.

Physicochemical Property-Driven Scaffold Selection

The predicted LogP difference (2.02 vs. 2.59) compared to the 4-methyl analog makes 4-chlorophenyl 1,2,3-thiadiazol-5-yl sulfone the preferred choice when a less lipophilic, more water-soluble analog is required. This is particularly relevant for in vitro assays requiring aqueous solubility or for projects where minimizing LogP is a key optimization parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.